3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
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Overview
Description
3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is a compound that features a diazirine ring, an alkyne group, and a carboxylic acid group. The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom, which can be activated by UV light to form a reactive carbene. This compound is often used in chemical biology and medicinal chemistry as a photo-crosslinking agent due to its ability to form covalent bonds with nearby molecules upon activation by light .
Mechanism of Action
Target of Action
It is known that this compound is used for chemical probe synthesis . It contains a light-activated diazirine, alkyne tag, and iodine synthetic handle . When appended to a ligand or pharmacophore through its iodinated linker, this building block allows for UV light-induced covalent modification of a biological target .
Mode of Action
The compound interacts with its targets through a UV light-induced covalent modification . This interaction results in changes at the molecular level, potentially affecting the function of the target protein. The exact nature of these changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given its role in chemical probe synthesis, it can be inferred that it may influence a variety of pathways depending on the ligand or pharmacophore to which it is attached .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid. For instance, its storage temperature is recommended to be −20°C , suggesting that it may be sensitive to heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid typically involves multiple steps:
Formation of the diazirine ring: This can be achieved by reacting an appropriate precursor with a diazirine-forming reagent under controlled conditions.
Introduction of the alkyne group: The alkyne group can be introduced through a coupling reaction, such as a Sonogashira coupling, using an alkyne precursor and a palladium catalyst.
Attachment of the carboxylic acid group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Click Chemistry: The alkyne group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions
Photoactivation: UV light (typically around 365 nm) is used to activate the diazirine ring.
Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, and azide-containing reagents are commonly used.
Major Products
Photoactivation: Covalently bonded adducts with various biomolecules.
Click Chemistry: Triazole derivatives.
Scientific Research Applications
3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemical Biology: Used as a photo-crosslinking agent to study protein-protein and protein-ligand interactions.
Medicinal Chemistry: Employed in the development of photoaffinity labels for drug target identification.
Proteomics: Utilized in the identification and characterization of protein complexes and interaction networks.
Material Science: Applied in the synthesis of functionalized materials and surfaces
Comparison with Similar Compounds
Similar Compounds
3-(2-iodoethyl)-3H-diazirine: Contains an iodine atom instead of an alkyne group.
3-(4-bromophenyl)-3H-diazirine: Contains a bromophenyl group instead of an alkyne group.
2-(3-but-3-ynyl-3H-diazirin-3-yl)ethanol: Contains an ethanol group instead of a carboxylic acid group
Uniqueness
3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is unique due to its combination of a diazirine ring, an alkyne group, and a carboxylic acid group. This combination allows for versatile applications in photo-crosslinking, click chemistry, and further functionalization, making it a valuable tool in various fields of scientific research .
Properties
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-5-8(9-10-8)6-4-7(11)12/h1H,3-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSKSYASHYNCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450754-37-6 |
Source
|
Record name | 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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